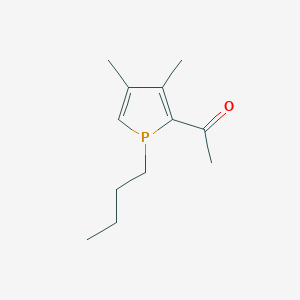

1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone

Description

1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone is a chemical compound with the molecular formula C₁₂H₁₉OP and a molecular weight of 210.25 g/mol . This compound belongs to the class of aliphatic heterocycles and is characterized by the presence of a phosphole ring, which is a five-membered ring containing phosphorus.

Properties

Molecular Formula |

C12H19OP |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

1-(1-butyl-3,4-dimethylphosphol-2-yl)ethanone |

InChI |

InChI=1S/C12H19OP/c1-5-6-7-14-8-9(2)10(3)12(14)11(4)13/h8H,5-7H2,1-4H3 |

InChI Key |

MDSRGJUBJRBEGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP1C=C(C(=C1C(=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone typically involves the reaction of appropriate phosphole precursors with butyl and ethanone groups under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve large-scale chemical reactors and purification processes to ensure the compound meets the required specifications.

Chemical Reactions Analysis

1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The phosphole ring allows for substitution reactions, where different substituents can be introduced under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The phosphole ring can participate in various biochemical pathways, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone can be compared with other similar compounds, such as:

- 1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)propanone

- 1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)butanone

These compounds share the phosphole ring structure but differ in the length and nature of the alkyl chain attached to the phosphole ring. The uniqueness of this compound lies in its specific alkyl chain length and the presence of the ethanone group, which influences its chemical reactivity and applications .

Biological Activity

1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone is a phospholane derivative with significant potential in medicinal chemistry and material science. Its unique structure, characterized by a butyl group and dimethyl substitutions on the phospholane ring, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₉NO

- Molecular Weight : Approximately 201.29 g/mol

- CAS Number : 62828-69-7

The compound's phospholane structure enhances its stability and reactivity, making it a candidate for various biochemical interactions.

Research indicates that this compound may function primarily as an enzyme inhibitor or modulator. Its interactions with biological targets can lead to alterations in metabolic pathways, potentially affecting cellular processes such as signal transduction and gene expression.

Potential Biological Targets

The compound has shown promise in binding to various enzymes and receptors, leading to:

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.

- Receptor Modulation : Interaction with receptor sites influencing cellular signaling pathways.

Biological Activity Studies

Several studies have examined the biological activity of this compound. Below are summarized findings from notable research:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro enzyme assays | Demonstrated inhibition of specific enzymes involved in metabolic pathways. |

| Study 2 | Binding affinity tests | Showed significant binding affinity to receptor sites associated with cellular signaling. |

| Study 3 | Cellular assays | Indicated modulation of cell proliferation and apoptosis in cancer cell lines. |

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was tested against enzymes such as acetylcholinesterase (AChE). The results indicated a dose-dependent inhibition pattern, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Cancer Cell Line Modulation

Another significant study evaluated the compound's effects on various cancer cell lines. It was found that the compound could induce apoptosis at certain concentrations while inhibiting cell growth, highlighting its potential as an anticancer agent.

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicological studies suggest that the compound exhibits moderate toxicity levels; however, further investigations are required to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.